molecular formula C10H16N2S B2598969 1-(1-Thiophen-2-ylethyl)piperazine CAS No. 521263-96-7

1-(1-Thiophen-2-ylethyl)piperazine

Cat. No.: B2598969
CAS No.: 521263-96-7
M. Wt: 196.31
InChI Key: JUNYFCJKJIBFBK-UHFFFAOYSA-N
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Description

1-(1-Thiophen-2-ylethyl)piperazine is a piperazine derivative featuring a thiophene ring linked via an ethyl group to the piperazine core. This compound belongs to the broader class of thienylmethyl/ethylpiperazines, which are notable for their structural versatility and applications in medicinal chemistry and materials science. Limited safety data classify it as an irritant, necessitating careful handling .

Properties

IUPAC Name

1-(1-thiophen-2-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-9(10-3-2-8-13-10)12-6-4-11-5-7-12/h2-3,8-9,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNYFCJKJIBFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Thiophen-2-ylethyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₄N₂S
  • CAS Number : 521263-96-7

This compound features a piperazine ring substituted with a thiophene moiety, which is known to enhance biological activity by improving lipophilicity and receptor binding affinity.

Antipsychotic Potential

Research has indicated that derivatives of piperazine, including this compound, may exhibit antipsychotic properties. A study highlighted that compounds with similar structures showed affinity for dopamine D2 and serotonin 5-HT1A receptors, suggesting a potential for treating psychotic disorders without the common side effects associated with traditional antipsychotics .

Table 1: Receptor Binding Affinity

CompoundD2 Receptor Affinity (IC50)5-HT1A Receptor Affinity (IC50)
This compoundNot specified0.07 nM
Pyrrole derivativeNot specifiedVaries

Antimicrobial Activity

Thiophene derivatives have been reported to possess significant antimicrobial properties. In silico studies have shown that thiophene-containing compounds can inhibit various pathogens, including bacteria and fungi. The mechanism often involves interaction with key enzymes or cellular pathways critical for pathogen survival .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Receptor Interaction : The compound's binding to serotonin and dopamine receptors suggests a multifaceted mechanism that could modulate neurotransmitter systems involved in mood regulation and psychotic symptoms.
  • Enzyme Inhibition : Similar thiophene derivatives have been shown to inhibit enzymes such as Trypanothione reductase, which is critical in the survival of certain pathogens like Trypanosoma brucei .

Study on Antipsychotic Activity

In a study evaluating the antipsychotic potential of various piperazine derivatives, this compound was found to maintain a balance between receptor affinity and side effects. The study concluded that modifications leading to increased 5-HT1A receptor binding could enhance therapeutic efficacy while reducing extrapyramidal side effects commonly seen with D2 antagonists .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiophene derivatives demonstrated that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and other resistant strains. The study utilized both in vitro assays and molecular docking simulations to confirm binding interactions with bacterial enzymes .

Scientific Research Applications

Antipsychotic Potential

Research has indicated that piperazine derivatives, including 1-(1-Thiophen-2-ylethyl)piperazine, may exhibit antipsychotic properties. A study highlighted the modification of piperazine structures to enhance stability and receptor affinity, particularly for serotonin receptors. The compound demonstrated significant binding affinity for the 5-HT1A receptor, suggesting potential use in treating disorders such as schizophrenia and major depressive disorder .

Antimicrobial Activity

Recent investigations into the antibacterial properties of piperazine derivatives have shown promise. Specifically, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. A notable study reported that certain piperazine derivatives exhibited inhibitory effects on bacterial growth, indicating their potential as antibacterial agents .

Detection in Biological Samples

The detection of piperazine derivatives in biological matrices has been an area of active research, particularly concerning their use as recreational drugs. A rapid method utilizing liquid chromatography-mass spectrometry (LC-MS) has been developed to identify these compounds in blood and urine samples, reflecting their relevance in toxicology and forensic science . This method could be crucial for monitoring drug abuse and understanding the pharmacokinetics of these substances.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is vital for drug development. Structure-activity relationship (SAR) studies have shown that modifications to the thiophene ring or the piperazine moiety can significantly alter receptor binding profiles and biological efficacy.

Modification Effect on Activity
Replacement of thiopheneEnhanced binding to serotonin receptors
Alteration of side chainsVariability in antimicrobial activity
Substitution at piperazineChanges in antipsychotic potential

These findings suggest that careful structural modifications can lead to compounds with improved therapeutic profiles.

Case Studies

Several case studies illustrate the applications of this compound:

Antipsychotic Activity Case Study

In a preclinical study, a series of piperazine derivatives were tested for their ability to inhibit conditioned avoidance responses in rats. The compound was found to have a favorable profile with minimal extrapyramidal side effects, supporting its potential as an antipsychotic agent .

Antibacterial Efficacy Case Study

A recent investigation assessed the antibacterial activity of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial properties, positioning these compounds as candidates for further development in treating bacterial infections .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperazine Derivatives

Substituent Chain Length and Heterocycle Variations
  • 1-(Thien-2-ylmethyl)piperazine (C₉H₁₄N₂S): Features a methyl linkage between the thiophene and piperazine. Molecular weight: 182.285 g/mol; soluble in methanol, ethanol, and DMSO .
  • 1-(1-Thiophen-2-ylethyl)piperazine : The ethyl linker increases steric bulk and flexibility compared to the methyl analog. This may enhance receptor binding kinetics or metabolic stability.
  • 1-(3-Chlorophenyl)piperazine (mCPP) (C₁₀H₁₂ClN₂): A phenylpiperazine with a chloro substituent. Acts as a 5-HT1B/1C agonist, reducing locomotor activity in rats .
  • 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) (C₁₁H₁₃F₃N₂): A selective 5-HT1A/1B agonist with 65-fold subtype selectivity .

Key Structural Differences :

Compound Substituent Linker Molecular Weight (g/mol) Key Functional Groups
1-(Thien-2-ylmethyl)piperazine Thiophene Methyl 182.285 Thiophene, Piperazine
This compound Thiophene Ethyl 196.31* Thiophene, Piperazine
mCPP 3-Chlorophenyl Direct 198.67 Chlorophenyl, Piperazine
TFMPP 3-Trifluoromethylphenyl Direct 230.23 CF₃, Piperazine

*Estimated based on structural similarity.

Physicochemical Properties
  • pKa Values : Piperazine derivatives exhibit two ionization states. For example:
    • 1-(2-Hydroxyethyl)piperazine: pKa₁ = 3.73, pKa₂ = 7.98 .
    • Thiophene-substituted analogs likely have lower pKa values due to electron-donating sulfur, enhancing water solubility at physiological pH.

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